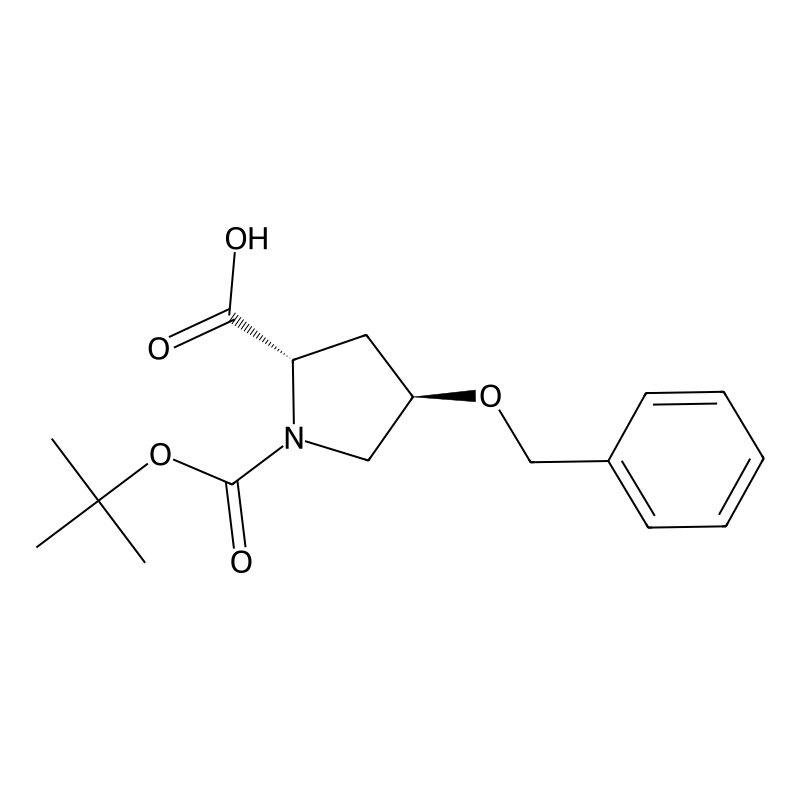Boc-Hyp(Bzl)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Synthesis:
Boc-Hyp(Bzl)-OH, also known as N-Boc-L-hydroxyproline benzyl ester, is a key building block used in peptide synthesis. It is a protected amino acid derivative, meaning that the amino group (NH2) and the carboxylic acid group (COOH) are protected by Boc (tert-butyloxycarbonyl) and benzyl (Bzl) groups, respectively. These protecting groups allow for the selective formation of peptide bonds while preventing unwanted side reactions [].
The advantage of using Boc-Hyp(Bzl)-OH in peptide synthesis lies in its ability to introduce the hydroxyproline (Hyp) amino acid into the peptide chain. Hydroxyproline plays a crucial role in the structure and function of various proteins, including collagen, elastin, and certain hormones []. The benzyl group can be easily removed under mild conditions, allowing for further manipulation of the peptide [].
Chemical Biology Studies:
Boc-Hyp(Bzl)-OH can also be employed in chemical biology research to investigate the role of hydroxyproline in protein function. The benzyl group serves as a tag that can be modified with various functional groups, enabling researchers to study the protein's interactions with other molecules or cellular components [].
Furthermore, Boc-Hyp(Bzl)-OH can be used to create activity-based probes (ABPs) for the specific detection and characterization of enzymes that modify hydroxyproline residues in proteins []. This approach allows for the identification and study of enzymes involved in various biological processes, potentially leading to the development of new therapeutic strategies.
Boc-Hyp(Bzl)-OH, also known as t-Butyloxycarbonyl-O-Benzyl-L-Hydroxyproline, is a chemical compound with the molecular formula and a molecular weight of 321.37 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the hydroxyproline residue, which is further substituted with a benzyl group at the hydroxyl position. The presence of these functional groups enhances its stability and solubility, making it a valuable intermediate in peptide synthesis and pharmaceutical research .
Boc-Hyp(Bzl)-OH itself doesn't have a specific mechanism of action. It serves as a precursor for the incorporation of hydroxyproline into peptides. Once incorporated and deprotected, the hydroxyproline residue within the peptide can influence its structure, stability, and interaction with other molecules depending on the specific peptide sequence.
Boc-Hyp(Bzl)-OH is likely to exhibit similar hazards as other protected amino acids.
- Potential irritation: May cause skin, eye, and respiratory tract irritation upon contact or inhalation.
- Potential genotoxicity: Some studies suggest potential genotoxicity for certain protected amino acids. However, specific data for Boc-Hyp(Bzl)-OH is lacking, and further research is needed.
Boc-Hyp(Bzl)-OH is primarily utilized in peptide synthesis through solid-phase methods. The Boc group can be selectively removed under acidic conditions, facilitating the coupling of Boc-Hyp(Bzl)-OH with other amino acids to form peptides. The benzyl group provides additional protection for the hydroxyl group, allowing for further functionalization without undesired side reactions. Typical reactions involving Boc-Hyp(Bzl)-OH include:
- Deprotection: The Boc protecting group is cleaved using trifluoroacetic acid, enabling subsequent reactions.
- Coupling: It can be coupled with activated carboxylic acids or other amino acids to extend peptide chains.
- Hydrolysis: Under specific conditions, the benzyl ether can be hydrolyzed to yield hydroxyproline derivatives .
Boc-Hyp(Bzl)-OH exhibits significant biological activity as an inhibitor of ion channels, specifically Kv1.2. This property makes it a useful tool in pharmacological research for studying ion channel dynamics and their role in various physiological processes. Additionally, derivatives of Boc-Hyp(Bzl)-OH have been explored for their potential therapeutic applications in modulating neurological and cardiovascular functions .
The synthesis of Boc-Hyp(Bzl)-OH typically involves the following steps:
- Protection of Hydroxyproline: L-Hydroxyproline is reacted with tert-butyloxycarbonyl anhydride to introduce the Boc protecting group.
- Benzylation: The protected hydroxyproline is then treated with benzyl bromide or another suitable benzylating agent to install the benzyl group on the hydroxyl oxygen.
- Purification: The product is purified using techniques such as column chromatography to obtain Boc-Hyp(Bzl)-OH in high purity .
Boc-Hyp(Bzl)-OH is primarily used in:
- Peptide Synthesis: As a building block in the formation of peptides and proteins.
- Pharmaceutical Research: As a pharmacological tool for studying ion channels and their inhibitors.
- Chemical Biology: In various studies related to protein structure and function due to its unique properties as a hydroxyproline derivative .
Studies on Boc-Hyp(Bzl)-OH have focused on its interactions with ion channels, particularly Kv1.2. Research indicates that this compound can effectively inhibit channel activity, providing insights into its mechanism of action and potential therapeutic uses in conditions where ion channel modulation is beneficial. Such studies are crucial for developing new pharmacological agents targeting similar pathways .
Several compounds share structural similarities with Boc-Hyp(Bzl)-OH, particularly those containing hydroxyproline or similar protecting groups. Here are some notable examples:
| Compound Name | Structure | Similarity |
|---|---|---|
| (2S,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | Similar structure with different functional groups | 0.95 |
| (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Hydroxypyrrolidine derivative | 0.95 |
| (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Related to hydroxyproline derivatives | 0.95 |
| (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Another variant of hydroxyproline | 0.95 |
| 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | Piperidine derivative with similar properties | 0.90 |
The uniqueness of Boc-Hyp(Bzl)-OH lies in its specific combination of protecting groups and its biological activity as an ion channel inhibitor, which distinguishes it from other similar compounds that may not possess these characteristics .








